Cas no 6141-01-1 (2-QUINAZOLINAMINE, N,N-DIMETHYL-)
2-QUINAZOLINAMINE, N,N-DIMETHYL- Chemical and Physical Properties
Names and Identifiers
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- 2-QUINAZOLINAMINE, N,N-DIMETHYL-
- N,N-dimethylquinazolin-2-amine
- SCHEMBL12003727
- AKOS032960649
- 6141-01-1
-
- MDL: MFCD27992153
- Inchi: 1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
- InChI Key: BJILMFOQIKLOAR-UHFFFAOYSA-N
- SMILES: N(C)(C)C1=NC=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 173.095297364g/mol
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29Ų
2-QUINAZOLINAMINE, N,N-DIMETHYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0979238-1g |
N,N-dimethylquinazolin-2-amine |
6141-01-1 | 95% | 1g |
$920 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0979238-1g |
N,N-dimethylquinazolin-2-amine |
6141-01-1 | 95% | 1g |
$920 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0979238-1g |
N,N-dimethylquinazolin-2-amine |
6141-01-1 | 95% | 1g |
$920 | 2024-08-02 |
2-QUINAZOLINAMINE, N,N-DIMETHYL- Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-QUINAZOLINAMINE, N,N-DIMETHYL-
Introduction to 2-Quinazolinamine, N,N-Dimethyl (CAS No: 6141-01-1)
2-Quinazolinamine, N,N-Dimethyl, identified by its Chemical Abstracts Service (CAS) number 6141-01-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its structural versatility and potential applications in medicinal chemistry. The compound belongs to the quinazoline family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
The structural framework of N,N-Dimethyl-2-quinazolinamine features a fused benzene and pyrimidine ring system, which is a hallmark of quinazoline derivatives. The presence of two methyl groups at the nitrogen atoms enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores. This modification not only influences the electronic properties of the molecule but also its solubility and metabolic profile, factors that are critical in drug development.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in various therapeutic areas. Specifically, 2-Quinazolinamine, N,N-Dimethyl has been explored as a precursor in the development of novel kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, quinazoline-based compounds aim to modulate these pathways and restore normal cellular function.
One of the most compelling aspects of N,N-Dimethyl-2-quinazolinamine is its role in the synthesis of small-molecule inhibitors that exhibit high selectivity and potency. For instance, researchers have utilized this compound to develop inhibitors of tyrosine kinases, which are overactive in many types of cancer. These inhibitors work by binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation and inhibiting downstream signaling cascades. The success of such inhibitors in preclinical studies has positioned quinazoline derivatives as promising candidates for further clinical development.
The chemical synthesis of 2-Quinazolinamine, N,N-Dimethyl typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of dimethylaminoacetonitrile with glyoxal or its derivatives under basic conditions, followed by cyclization to form the quinazoline core. This approach is favored for its simplicity and scalability, making it suitable for industrial production. Additionally, modifications to this route have been explored to improve yield and purity, ensuring that the final product meets pharmaceutical standards.
From a biochemical perspective, N,N-Dimethyl-2-quinazolinamine interacts with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its ability to bind tightly to protein surfaces allows it to modulate enzyme activity effectively. Furthermore, the dimethylamino group contributes to its amphiphilic nature, enhancing its solubility in both aqueous and organic phases—a desirable property for drug formulations designed for oral or intravenous administration.
The pharmacokinetic properties of 2-Quinazolinamine, N,N-Dimethyl are another area of active investigation. Studies have shown that this compound exhibits moderate oral bioavailability and undergoes extensive metabolism via cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens. Advanced computational methods, such as molecular docking and pharmacophore modeling, have been employed to predict how this compound interacts with biological targets at an atomic level.
In conclusion,2-Quinazolinamine, N,N-Dimethyl (CAS No: 6141-01-1) represents a versatile building block in pharmaceutical research with significant implications for drug discovery. Its role in developing kinase inhibitors highlights its importance in addressing critical therapeutic challenges such as cancer. As research continues to uncover new applications for quinazoline derivatives,N,N-Dimethyl-2-quinazolinamine is poised to remain at the forefront of medicinal chemistry innovation.
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